Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime
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Overview
Description
Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime is a chemical compound with a complex structure that includes a pyridine ring, a methoxyimino group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime typically involves multiple steps, including the formation of the pyridine ring, the introduction of the methoxyimino group, and the addition of the propenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl ether of 1-allyloxycarbonyl-1,2,5,6-tetrahydropyridin-3-carboxaldehyde oxime include:
- 2-Propenoic acid, 3-phenyl-, methyl ester, (E)-
- 2-Propenoic acid, methyl ester
- 2-Propenyl hexanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
145071-36-9 |
---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+ |
InChI Key |
FIBWODBLQWJUIU-XYOKQWHBSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCC=C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
145071-36-9 | |
Synonyms |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-propenyl ester, (E)- |
Origin of Product |
United States |
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